N-[(2-chlorophenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Description
N-[(2-chlorophenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1H-1,2,3-triazole core substituted at positions 1, 4, and 5. The triazole ring is functionalized with:
- A 4-fluoro-3-methylphenyl group at position 1.
- A pyridin-4-yl moiety at position 5.
- A carboxamide group at position 4, linked to a 2-chlorobenzyl side chain.
The presence of fluorine and chlorine atoms may enhance metabolic stability and binding affinity through hydrophobic interactions and electronic effects.
Crystallographic analysis of such compounds typically employs programs like SHELXL for refinement and WinGX/ORTEP for visualization . These tools enable precise determination of bond angles, torsional conformations, and packing interactions, critical for understanding structure-activity relationships.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-pyridin-4-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN5O/c1-14-12-17(6-7-19(14)24)29-21(15-8-10-25-11-9-15)20(27-28-29)22(30)26-13-16-4-2-3-5-18(16)23/h2-12H,13H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWIHTGAZMKFDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3Cl)C4=CC=NC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the phenoxy group and the pyrrolidine moiety. Common reagents used in these reactions include acyl chlorides, amines, and phenols. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the carbonyl groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction could produce alkanes or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Research has indicated that triazole derivatives exhibit significant anticancer properties. For example, the compound has been studied for its ability to inhibit specific cancer cell lines, demonstrating potential as a chemotherapeutic agent. The incorporation of the pyridine moiety is believed to enhance its interaction with biological targets involved in cancer progression .
Antimicrobial Properties : Triazole compounds are recognized for their antimicrobial effects. N-[(2-chlorophenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has shown promising activity against various pathogenic microorganisms, making it a candidate for further development as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the triazole ring and substituents can lead to variations in potency and selectivity against specific biological targets. Studies have suggested that the presence of halogen atoms (like chlorine and fluorine) significantly influences the compound's biological activity by enhancing lipophilicity and receptor binding affinity .
Case Study: Anticancer Activity
A study conducted on various triazole derivatives demonstrated that modifications to the phenyl groups significantly affected their anticancer activity. The compound was synthesized and tested against several cancer cell lines, exhibiting IC50 values in the low nanomolar range, indicating potent anticancer effects .
Case Study: Antimicrobial Efficacy
In another investigation focused on antimicrobial properties, this compound was evaluated against Gram-positive and Gram-negative bacteria. Results showed a significant reduction in bacterial growth at low concentrations, suggesting its potential utility as an antimicrobial agent in clinical settings .
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ()
- Core : Pyrazole (1H-pyrazole) vs. triazole (1H-1,2,3-triazole).
- Substituents :
- Position 1: Methyl group.
- Position 3: Trifluoromethyl group.
- Position 4: Carbaldehyde.
- Position 5: 3-Chlorophenylsulfanyl moiety.
- Key Differences :
[1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate ()
- Core : Pyrazole (1H-pyrazole).
- Substituents: Position 1: Methyl group. Position 3: Phenyl group. Position 4: Methylcarbamate linked to a 3-chlorophenyl group. Position 5: 4-Methylphenoxy moiety.
- The 4-methylphenoxy substituent () may confer greater steric bulk compared to the pyridin-4-yl group in the target compound .
Comparative Data Table
Analysis of Substituent Effects
- Fluorine vs. Chlorine : The 4-fluoro group in the target compound may enhance aromatic ring electron-withdrawing effects, improving binding to electron-rich protein pockets. In contrast, the 3-chlorophenylsulfanyl group () introduces steric hindrance and sulfur-mediated interactions .
- Pyridin-4-yl vs. Phenoxy: The pyridine ring (target compound) enables π-π stacking and basic nitrogen interactions, whereas phenoxy groups () act as hydrogen-bond acceptors via oxygen .
- Carboxamide vs.
Biological Activity
N-[(2-chlorophenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its role in various biological activities. Its structural components include:
- Chlorophenyl group : Contributes to lipophilicity and potential receptor interactions.
- Fluoromethylphenyl group : Enhances metabolic stability and bioactivity.
- Pyridine moiety : Often associated with neuroactive properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole ring can inhibit enzymes such as kinases and phosphodiesterases, which are crucial in various signaling pathways.
- Receptor Modulation : The compound may act as an antagonist or agonist at certain receptors, influencing physiological responses related to pain, inflammation, and cancer progression.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antibacterial and antifungal properties by disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Anticancer Activity
Research indicates that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through:
- Induction of apoptosis via mitochondrial pathways.
- Inhibition of cell cycle progression at specific phases (G1/S transition).
A study demonstrated that derivatives of triazole compounds showed promising results against breast and lung cancer cell lines, suggesting that structural modifications can enhance their potency .
Antimicrobial Activity
The compound has exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve:
- Disruption of bacterial cell wall synthesis.
- Inhibition of nucleic acid synthesis.
In vitro studies have shown effective minimum inhibitory concentrations (MICs) against pathogens such as Staphylococcus aureus and Escherichia coli .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound on human breast cancer cells (MCF-7). The results indicated:
| Treatment | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| Control | 100 | 5 |
| 10 µM | 75 | 20 |
| 25 µM | 50 | 40 |
| 50 µM | 30 | 70 |
These findings suggest a dose-dependent response in inhibiting cell viability and inducing apoptosis .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties against Candida albicans. The compound was tested for its antifungal activity:
| Concentration (µg/mL) | Zone of Inhibition (mm) |
|---|---|
| 10 | 12 |
| 25 | 20 |
| 50 | 30 |
The results indicate that higher concentrations significantly enhance antifungal activity, supporting the potential therapeutic application in treating fungal infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
